molecular formula C8H7ClN2 B1582485 5-Chloro-2-methylbenzimidazole CAS No. 2818-69-1

5-Chloro-2-methylbenzimidazole

Cat. No.: B1582485
CAS No.: 2818-69-1
M. Wt: 166.61 g/mol
InChI Key: NICFDLORAOTXMD-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H7ClN2. It is a derivative of benzimidazole, where a chlorine atom is substituted at the 5th position and a methyl group at the 2nd position of the benzimidazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylbenzimidazole typically involves the condensation of 5-chloro-2-nitroaniline with formic acid or its derivatives. The reaction proceeds through the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring . Another method involves the reaction of 5-chloro-2-aminobenzylamine with carboxylic acids under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups attached to the benzimidazole ring .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-methylbenzimidazole is unique due to the presence of both chlorine and methyl groups, which enhance its chemical stability and biological activity. These substitutions make it more effective in binding to molecular targets and provide a broader range of applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-chloro-2-methyl-1H-benzimidazole
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InChI

InChI=1S/C8H7ClN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
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InChI Key

NICFDLORAOTXMD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
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Molecular Formula

C8H7ClN2
Record name 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
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DSSTOX Substance ID

DTXSID8024787
Record name 5-Chloro-2-methyl-1H-benzimidazole
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Molecular Weight

166.61 g/mol
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Physical Description

5-chloro-2-methyl-1h-benzimidazole appears as light brown solid or fluffy powder. (NTP, 1992)
Record name 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
Record name 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
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CAS No.

2818-69-1
Record name 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
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Record name 1H-Benzimidazole, 6-chloro-2-methyl-
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Melting Point

387 °F (NTP, 1992)
Record name 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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